1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 75% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the Fourier-transform Raman and infrared spectra were used for the analysis of 1-(pyrazin-2-yl)piperidin-2-ol .Scientific Research Applications
Synthesis and Characterization
1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide plays a crucial role in the synthesis of complex molecules. For instance, Wang et al. (2018) demonstrated its utility in creating a new potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the compound's versatility in the development of diagnostic agents (Wang et al., 2018). Such compounds are synthesized through multi-step reactions, highlighting the chemical's adaptability in organic synthesis and its potential for creating imaging agents critical for medical research.
Bioactive Compound Development
The compound's framework is also instrumental in developing bioactive molecules with potential therapeutic applications. For instance, Hassan et al. (2014) utilized similar structures to synthesize new pyrazole derivatives exhibiting significant cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the compound's relevance in cancer research and therapy development (Hassan et al., 2014). This underscores the importance of such compounds in medicinal chemistry, particularly in designing and developing new anticancer agents.
Safety and Hazards
Future Directions
The synthetic methods and biological activities of similar compounds will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research is needed to clearly understand the action mechanisms of these compounds .
properties
IUPAC Name |
2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,4H2,(H2,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHITDWHWPCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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